Chiral Carbinol Configuration Dictates β₂-Adrenoceptor Pharmacological Outcome: (R)- vs. (S)-Bromohydrin Intermediate
The (R)-configuration at the benzylic carbinol of this bromohydrin intermediate directly maps onto the (R)-configuration of the final (R,R)-formoterol. When the (S)-bromohydrin enantiomer (or racemate) is employed, the synthesis yields (S,S)-formoterol, which has a β₂-adrenoceptor binding affinity Kd of 3100 nM versus 2.9 nM for (R,R)-formoterol—an approximately 1000-fold difference in receptor engagement [1][2]. The enantiomeric ratio (er) of the bromohydrin obtained via oxazaborolidine-catalyzed asymmetric reduction of ketone 3 using DEANB is 95:5 (R:S), equivalent to 90% ee, as determined by chiral HPLC (Chiracel OJ, 70:30 hexane:IPA) on the crude reaction mixture [3]. This er is retained through the formamide formation step, and subsequent crystallizations of downstream intermediates further enrich enantiomeric purity of the final (R,R)-formoterol to ee, de >99.5% [4].
| Evidence Dimension | β₂-Adrenoceptor binding affinity (Kd) of the final drug substance arising from each enantiomeric intermediate |
|---|---|
| Target Compound Data | (R)-bromohydrin → (R,R)-formoterol: Kd = 2.9 nM [1] |
| Comparator Or Baseline | (S)-bromohydrin → (S,S)-formoterol: Kd = 3100 nM [1] |
| Quantified Difference | ~1000-fold lower affinity for the (S,S)-product; intermediate er 95:5 (R:S) vs racemic (50:50) represents a 90% ee advantage [3] |
| Conditions | Human β₂-adrenoceptor binding assay; chiral HPLC: Chiracel OJ column, 70:30 hexane:IPA, 1.0 mL/min [1][3] |
Why This Matters
Procurement of the (R)-enantiomer is non-negotiable for any synthesis targeting (R,R)-formoterol; the (S)-enantiomer or racemate produces a final drug substance with pharmacologically irrelevant β₂-AR affinity, making stereochemical specification the single most important procurement criterion.
- [1] Handley, D. A.; Anderson, A. J.; Koester, J.; Snider, M. E. Biological Actions of Formoterol Isomers. Pulm. Pharmacol. Ther. 2002, 15, 135–145. View Source
- [2] Trofast, J.; Österberg, K.; Källström, B. L.; Waldeck, B. Steric Aspects of Agonism and Antagonism at β-Adrenoceptors: Synthesis and Pharmacological Properties of the Enantiomers of Formoterol. Chirality 1991, 3, 443–450. View Source
- [3] Wilkinson, H. S.; Tanoury, G. J.; Wald, S. A.; Senanayake, C. H. Diethylanilineborane: A Practical, Safe, and Consistent-Quality Borane Source for the Large-Scale Enantioselective Reduction of a Ketone Intermediate in the Synthesis of (R,R)-Formoterol. Org. Process Res. Dev. 2002, 6, 146–148. Table 1: er of bromohydrin 2 = 95:5 (R:S) at 1–0.01 equiv catalyst loading. View Source
- [4] Hett, R.; Fang, Q. K.; Gao, Y.; Wald, S. A.; Senanayake, C. H. Large-Scale Synthesis of Enantio- and Diastereomerically Pure (R,R)-Formoterol. Org. Process Res. Dev. 1998, 2, 96–99. Final (R,R)-formoterol: ee, de >99.5% after crystallizations. View Source
